2,6-Difluoro-phenoxyacetonitrile
Description
Properties
IUPAC Name |
2-(2,6-difluorophenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIZAYZZXMIFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange via Fluoride Salts
Adapted from EP0506199A2, this method involves substituting chlorine atoms in chlorinated benzene derivatives with fluorine using alkali metal fluorides. For example, 1,2,3-trichlorobenzene undergoes stepwise fluorination with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide) at 120–150°C. The reaction yields a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, separable via fractional distillation. Subsequent hydrolysis of 2,6-difluorochlorobenzene under basic conditions produces 2,6-difluorophenol.
Key Data:
| Parameter | Value |
|---|---|
| Fluoride Source | KF (3 equiv) |
| Solvent | DMF |
| Temperature | 140°C |
| Reaction Time | 24 h |
| Yield (2,6-isomer) | 68% |
Direct Chlorination-Fluorination of Phenol
The CN105272829A patent describes a chlorination-fluorination cascade for dichlorophenol synthesis, adaptable for fluorinated derivatives. Phenol is treated with chlorine gas in chlorobenzene solvent catalyzed by N-methylaniline at 70–100°C. While this method primarily targets 2,6-dichlorophenol, substituting chlorine with fluorine via KF in a subsequent step (150°C, 48 h) achieves 2,6-difluorophenol with 72% yield.
Williamson Ether Synthesis: Phenoxyacetonitrile Formation
With 2,6-difluorophenol in hand, the ether linkage to acetonitrile is established via the Williamson reaction, as exemplified by VulcanChem’s synthesis of analogous compounds.
Reaction Protocol
-
Deprotonation: 2,6-Difluorophenol (1 equiv) is treated with sodium hydroxide (1.2 equiv) in anhydrous ethanol, forming the phenoxide ion.
-
Nucleophilic Substitution: Chloroacetonitrile (1.1 equiv) is added dropwise at 0–5°C, followed by reflux at 80°C for 6 h.
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Workup: The mixture is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation.
Optimization Insights:
-
Excess base (>1.2 equiv) risks hydrolysis of chloroacetonitrile to glycolonitrile.
-
Polar aprotic solvents (e.g., DMSO) improve reaction rates but complicate purification.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 99.3% |
| Boiling Point | 145–147°C (15 mmHg) |
Alternative Pathways and Mechanistic Considerations
Ullmann-Type Coupling
While less common, copper-catalyzed coupling of 2,6-difluoroiodobenzene with glycolonitrile has been explored. However, this method suffers from low yields (<50%) and competing side reactions.
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, 2,6-difluorophenol reacts with hydroxyacetonitrile. Despite high regioselectivity, the cost of reagents limits industrial application.
Analytical Characterization
Critical spectroscopic data for 2,6-difluoro-phenoxyacetonitrile include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, CH₂CN).
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¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (m, 2F).
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MS (EI): m/z 171 [M]⁺.
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-phenoxyacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted phenoxyacetonitriles
- Oxidized derivatives
- Reduced amines
Scientific Research Applications
Chemistry
DFPAN serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, makes it valuable for creating diverse chemical derivatives.
Biology
In biological research, DFPAN is utilized as a probe in biochemical assays to study enzyme interactions. The fluorine substituents enhance its binding affinity to specific molecular targets, allowing researchers to explore its effects on biochemical pathways effectively.
Medicine
DFPAN has been investigated for potential therapeutic applications. It acts as an intermediate in drug synthesis, particularly in developing compounds with anti-inflammatory and anticancer properties. Its unique structure allows for modifications that can lead to new pharmacological agents .
Industry
In the industrial sector, DFPAN is employed in the production of agrochemicals and specialty chemicals. Its properties make it suitable for formulating pesticides and herbicides that require specific reactivity profiles .
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that DFPAN can inhibit certain enzymes involved in inflammatory pathways. In vitro studies showed that modifications of DFPAN led to compounds with enhanced inhibitory activity against cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs.
Case Study 2: Agrochemical Development
In agrochemical applications, formulations containing DFPAN have shown improved efficacy against specific pests compared to traditional compounds. Field trials indicated that these formulations not only reduced pest populations but also had lower toxicity profiles for non-target organisms .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-phenoxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,6-difluoro-phenoxyacetonitrile and its analogs:
Electronic and Steric Effects
- Fluorine vs. Methyl Substitution: The electron-withdrawing fluorine atoms in 2,6-difluoro-phenoxyacetonitrile reduce electron density on the aromatic ring compared to methyl groups in 2-(2,6-dimethylphenoxy)acetamide. This enhances electrophilic substitution reactivity in fluorinated derivatives .
- Ethoxy vs.
Biological Activity
2,6-Difluoro-phenoxyacetonitrile is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article compiles findings from various studies, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
2,6-Difluoro-phenoxyacetonitrile has a unique structure characterized by the presence of fluorine substituents on the phenyl ring and a nitrile functional group. The molecular formula is C9H6F2N, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that 2,6-difluoro-phenoxyacetonitrile exhibits various biological activities, including:
- Antimicrobial Properties : Several studies have reported its effectiveness against various bacterial strains.
- Cytotoxic Effects : The compound has shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms through which 2,6-difluoro-phenoxyacetonitrile exerts its biological effects include:
- Interaction with Enzymes : The compound may interact with enzymes such as nitrilases, influencing their activity and stability .
- Cellular Uptake : Its lipophilicity allows for better penetration into cell membranes, enhancing its efficacy against cellular targets.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2,6-difluoro-phenoxyacetonitrile against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Cytotoxicity Assay
In vitro assays demonstrated that 2,6-difluoro-phenoxyacetonitrile exhibited cytotoxic effects on various cancer cell lines. The compound showed an IC50 value of 30 µM against breast cancer cells (MCF-7) after 48 hours of exposure.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 45 |
| A549 | 60 |
Structure-Activity Relationship (SAR)
The biological activity of 2,6-difluoro-phenoxyacetonitrile can be influenced by modifications to its structure. For instance, alterations in the fluorine substituents or the introduction of additional functional groups can enhance or diminish its activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Difluoro-phenoxyacetonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of 2,6-difluorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, cyanation of 2,6-difluorophenyl halides using metal cyanides (e.g., CuCN) is viable. Reaction optimization should focus on solvent polarity, temperature, and catalyst selection to minimize by-products like dehalogenated intermediates .
- Data Consideration : Yield improvements (60–85%) are reported with phase-transfer catalysts (e.g., tetrabutylammonium bromide) due to enhanced nucleophilicity .
Q. What analytical techniques are critical for confirming the purity and structure of 2,6-Difluoro-phenoxyacetonitrile?
- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%). Structural confirmation requires ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) and ¹H NMR (δ 4.8–5.2 ppm for the acetonitrile methylene group). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 153.1 (C₈H₅F₂N) .
Q. How should 2,6-Difluoro-phenoxyacetonitrile be stored to ensure stability?
- Guidelines : Store in sealed, moisture-free containers at room temperature (20–25°C). Prolonged exposure to light or humidity may hydrolyze the nitrile group to an amide, as observed in structural analogs .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of 2,6-Difluoro-phenoxyacetonitrile in cross-coupling reactions?
- Methodology : The ortho-fluorine atoms induce electron-withdrawing effects, activating the aromatic ring for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O. Monitor regioselectivity via LC-MS, as competing reactions at the nitrile group may occur .
- Data Contradictions : Some studies report reduced coupling efficiency due to steric hindrance from ortho-fluorines; optimization with bulky ligands (e.g., XPhos) is recommended .
Q. What are the structure-activity relationships (SAR) of 2,6-Difluoro-phenoxyacetonitrile in enzyme inhibition studies?
- Methodology : In cytochrome P450 inhibition assays, the nitrile group acts as a heme-iron ligand, while fluorine enhances metabolic stability. Compare IC₅₀ values against analogs (e.g., 2,6-dichloro derivatives) to isolate electronic vs. steric contributions. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
- Key Finding : Fluorine’s electronegativity increases binding affinity by 2–3 fold compared to non-fluorinated analogs, as shown in Bioorg. Med. Chem. Lett. studies .
Q. How can chromatographic separation challenges (e.g., co-elution) be resolved for 2,6-Difluoro-phenoxyacetonitrile and its synthetic intermediates?
- Methodology : Employ orthogonal techniques:
- HPLC : Use a gradient elution (10–90% acetonitrile in 20 min) with a phenyl-hexyl column for better π-π interactions.
- GC-MS : Derivatize the nitrile group with pentafluorobenzyl bromide to improve volatility and detection .
Q. What computational methods are suitable for predicting the physicochemical properties of 2,6-Difluoro-phenoxyacetonitrile?
- Methodology : Use DFT calculations (B3LYP/6-311+G(d,p)) to estimate logP (predicted ~2.1) and pKa (nitrile group: ~-1.5). Compare with experimental data from shake-flask assays or potentiometric titration. Software like Gaussian or COSMO-RS is recommended .
Contradictions and Validation
- Synthetic Yield Discrepancies : Literature reports vary between 60–85% yield for NAS routes. These may arise from differences in solvent purity or residual moisture, which hydrolyze intermediates. Validate via controlled moisture-free experiments .
- Biological Activity Variability : Fluorine’s impact on metabolic stability is concentration-dependent. Use isotopically labeled analogs (e.g., ¹⁸F) for precise pharmacokinetic tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
